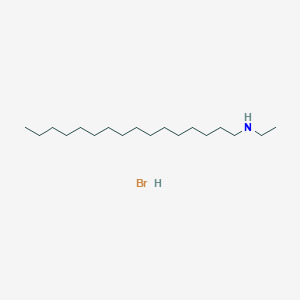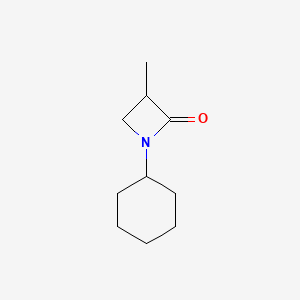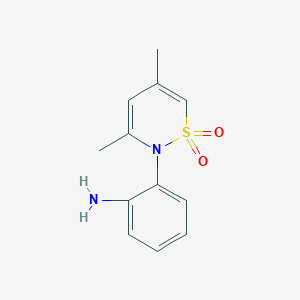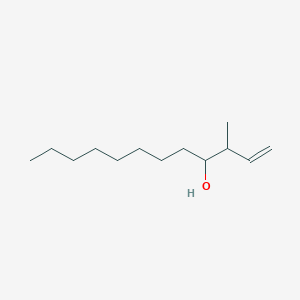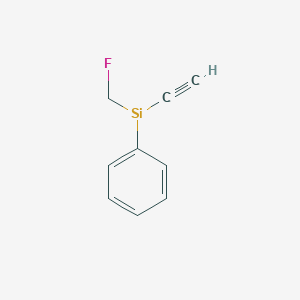![molecular formula C33H32Cl4N2O9 B14300863 N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea CAS No. 116584-25-9](/img/structure/B14300863.png)
N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is a complex organic compound characterized by the presence of multiple hydroxyl and chloro groups attached to a phenyl ring, which is further linked to a urea core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea typically involves the reaction of 5-chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis{[5-bromo-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with bromo groups instead of chloro groups.
N,N,N’,N’-Tetrakis{[5-fluoro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with fluoro groups instead of chloro groups.
Uniqueness
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is unique due to the presence of chloro groups, which impart distinct chemical properties and reactivity. The combination of hydroxyl and chloro groups enhances its potential for diverse applications in various fields.
特性
CAS番号 |
116584-25-9 |
|---|---|
分子式 |
C33H32Cl4N2O9 |
分子量 |
742.4 g/mol |
IUPAC名 |
1,1,3,3-tetrakis[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C33H32Cl4N2O9/c34-25-1-17(29(44)21(5-25)13-40)9-38(10-18-2-26(35)6-22(14-41)30(18)45)33(48)39(11-19-3-27(36)7-23(15-42)31(19)46)12-20-4-28(37)8-24(16-43)32(20)47/h1-8,40-47H,9-16H2 |
InChIキー |
MINGQLSBCJBEBK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CN(CC2=C(C(=CC(=C2)Cl)CO)O)C(=O)N(CC3=C(C(=CC(=C3)Cl)CO)O)CC4=C(C(=CC(=C4)Cl)CO)O)O)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
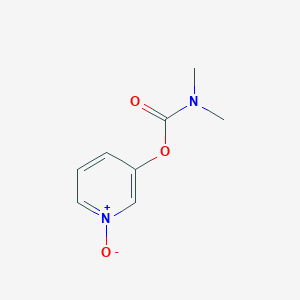
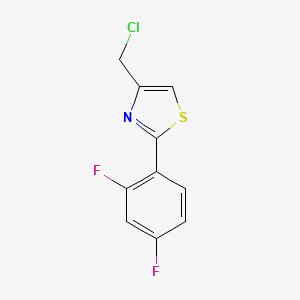
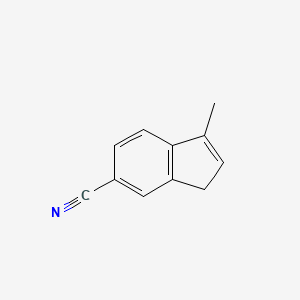
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
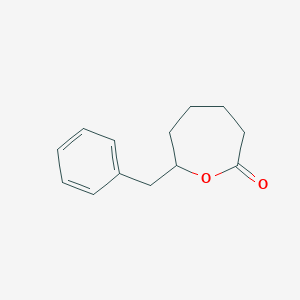

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
